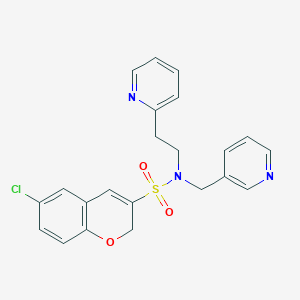

6-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

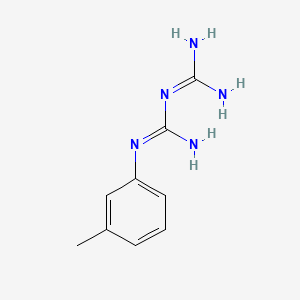

6-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.

BenchChem offers high-quality 6-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Potency and Activity on Thyroid Hormone Transport Proteins and Nuclear Receptors

Chlorinated polyfluoroalkylether sulfonates, used as alternatives in the chrome plating industry, exhibit similar binding potency and activity to thyroid hormone transport proteins and nuclear receptors as Perfluorooctanesulfonate (PFOS). Studies demonstrate these compounds' potential thyroid hormone (TH) disruption effects via competitive binding to TH transport proteins and activation of TH receptors (TRs), with molecular docking and dynamic simulation revealing binding modes akin to PFOS (Xin et al., 2018).

Antiproliferative Agents

Novel derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Sulfonamides displayed higher antiproliferative activity compared to the control, doxorubicin. A molecular docking study assessed the binding mode of the synthesized sulfonamides with their potential biomolecular target, carbonic anhydrase IX (CA IX), usually highly expressed in some types of cancer cells (Bashandy et al., 2014).

Electronic Effects in Optically and Magnetically Active Compounds

The incorporation of electron-withdrawing sulfonamide groups in the ligand backbone influences the electronic effects, impacting the optically and magnetically active self-assembled noncovalent heterodimetallic complexes. These effects have been explored through synthesis, absorption spectra, and electrochemical data, revealing the impact on ligand field strength and tunable room-temperature Fe(II) spin-crossover processes (Edder et al., 2000).

Chemical Structure and Properties

Studies have characterized the structures and properties of compounds with six-membered rings and a hetero atom, exploring the significance of pyridine, pyran, chromenes, and related derivatives in various biological and medicinal contexts. These compounds are foundational in the development of new chemical entities with potential pharmaceutical applications (Livingstone, 2008).

properties

IUPAC Name |

6-chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-6-7-22-18(12-19)13-21(16-29-22)30(27,28)26(15-17-4-3-9-24-14-17)11-8-20-5-1-2-10-25-20/h1-7,9-10,12-14H,8,11,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCIZHZALJHPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)S(=O)(=O)N(CCC3=CC=CC=N3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)-2H-chromene-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)